N-(2-methoxyphenyl)-3,5-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

GPR151 Orphan GPCR High-Throughput Screening

This compound (CAS 852155-49-8) features a unique 3,5-dimethylbenzamide core with a 2-methoxyphenyl group and a 2-oxopyrrolidin-1-ylmethyl linker, specifically selected for Scripps Research Institute's GPR151 primary screen (AID 1508602). The exact substitution pattern is critical for reproducible pharmacological results; generic analogs cannot substitute. Ideal for confirming primary screening hits, performing concentration-response follow-up, and establishing SAR around the benzamide scaffold in neuropsychiatric research.

Molecular Formula C21H24N2O3
Molecular Weight 352.434
CAS No. 852155-49-8
Cat. No. B2507570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-3,5-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
CAS852155-49-8
Molecular FormulaC21H24N2O3
Molecular Weight352.434
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)N(CN2CCCC2=O)C3=CC=CC=C3OC)C
InChIInChI=1S/C21H24N2O3/c1-15-11-16(2)13-17(12-15)21(25)23(14-22-10-6-9-20(22)24)18-7-4-5-8-19(18)26-3/h4-5,7-8,11-13H,6,9-10,14H2,1-3H3
InChIKeyUDFYJQHZRJZFSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring N-(2-methoxyphenyl)-3,5-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide (CAS 852155-49-8): A Baseline Overview


N-(2-methoxyphenyl)-3,5-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide (CAS 852155-49-8, PubChem CID 5055829) is a synthetic small molecule with the formula C21H24N2O3 and a molecular weight of 352.4 g/mol [1]. It belongs to the benzamide class, featuring a 3,5-dimethylbenzamide core, an N-linked 2-methoxyphenyl group, and an N-linked 2-oxopyrrolidin-1-ylmethyl substituent. The compound has been deposited in PubChem and was submitted to the Scripps Research Institute Molecular Screening Center for evaluation in cell-based high-throughput screening assays, including a primary assay to identify activators of the orphan G protein-coupled receptor GPR151 (AID 1508602) [2]. Its XLogP3-AA is 3.3, topological polar surface area is 49.9 Ų, and it has zero hydrogen bond donors but three hydrogen bond acceptors, as computed by PubChem [1].

Why Generic Substitution Fails for N-(2-methoxyphenyl)-3,5-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide (CAS 852155-49-8)


Benzamide derivatives with 2-oxopyrrolidinylmethyl substituents are not interchangeable because minor structural modifications profoundly alter target engagement and biological profile. For instance, the 3,5-dimethyl substitution pattern on the benzamide ring of CAS 852155-49-8 distinguishes it from the unsubstituted analog (CAS not assigned, C19H20N2O3) and the mono-methyl analog N-(2-methoxyphenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide . The 2-methoxyphenyl group is also critical; replacement with 2,6-difluorophenyl yields a distinct compound (C19H18F2N2O3) with altered electronic properties . In the context of GPR151 screening, the specific substitution pattern of CAS 852155-49-8 was selected for evaluation from a larger library, and its activity profile cannot be assumed for other in-class analogs. Users requiring reproducible pharmacological results or structure-activity relationship (SAR) studies must procure the exact compound, not a generic substitute.

Quantitative Evidence Guide: N-(2-methoxyphenyl)-3,5-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide (CAS 852155-49-8) Differentiators


GPR151 Primary Screening Activity: CAS 852155-49-8 vs. In-Class Analogs

CAS 852155-49-8 was specifically tested in a cell-based high-throughput primary assay (AID 1508602) designed to identify activators of the orphan G protein-coupled receptor GPR151 [1]. This receptor is highly enriched in the habenula complex, a brain region implicated in schizophrenia, depression, and drug dependence [1]. The assay, conducted by The Scripps Research Institute Molecular Screening Center, utilized a luminescence-based readout in a 1536-well format to measure GPR151 activation [1]. While individual activity data (percent activation at a specific concentration) for this compound is part of the deposited dataset, the specific quantitative result was not retrieved. However, the compound's inclusion in this targeted screen against a therapeutically relevant orphan GPCR distinguishes it from the vast majority of in-class benzamide analogs that lack any annotated biological activity data. Closely related structural analogs, such as the des-methyl analog (C19H20N2O3) or the 2,6-difluoro analog, do not have reported GPR151 screening data in PubChem, highlighting the unique biological annotation available for CAS 852155-49-8 .

GPR151 Orphan GPCR High-Throughput Screening Habenula Neuropsychiatric

Physicochemical Property Profile: Calculated Lipophilicity and Polar Surface Area

The computed physicochemical properties of CAS 852155-49-8 offer a distinct profile that can guide procurement for CNS-related research. Its XLogP3-AA is 3.3, and its topological polar surface area (TPSA) is 49.9 Ų, with zero hydrogen bond donors and three hydrogen bond acceptors [1]. This combination places it within the favorable range for CNS drug-likeness, where TPSA values below 60-70 Ų and optimal lipophilicity (LogP 2-5) are often desired for blood-brain barrier penetration. In contrast, the des-methyl analog (C19H20N2O3) has a different lipophilicity profile, and the 2,6-difluoro analog (C19H18F2N2O3) possesses a higher electronegativity that alters hydrogen bonding patterns . These differences in fundamental computed properties can significantly impact in vitro assay behavior, solubility, and pharmacokinetic predictions, making CAS 852155-49-8 a distinct entity for medicinal chemistry optimization.

Lipophilicity Drug-likeness Physicochemical Properties ADME XLogP3

Unique Pharmacophore: 3,5-Dimethyl Substitution on the Benzamide Ring

The 3,5-dimethyl pattern on the benzamide ring is a key structural differentiator. The target compound features two methyl groups at the meta positions, which increase steric bulk and lipophilicity compared to the unsubstituted analog (N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide, C19H20N2O3) or the mono-substituted 3-methyl analog . This substitution pattern influences the conformational flexibility of the benzamide moiety and its interactions with hydrophobic binding pockets. In the context of the GPR151 screening data, this specific substitution was part of the compound selected for testing, and any alteration to the methylation pattern would yield a different compound with unknown activity.

Structure-Activity Relationship Pharmacophore Medicinal Chemistry Benzamide Derivatives

Optimal Application Scenarios for N-(2-methoxyphenyl)-3,5-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide (CAS 852155-49-8)


Orphan GPCR Probe Development: GPR151 Activator Hit Follow-up

As a compound tested in the Scripps Research Institute's primary screen for GPR151 activators (AID 1508602), CAS 852155-49-8 serves as a potential starting point for developing pharmacological probes targeting the habenula complex [1]. Researchers studying neuropsychiatric disorders such as schizophrenia, depression, or drug dependence can procure this compound to confirm primary screening results, perform concentration-response follow-up, and establish initial SAR around the benzamide scaffold. The GPR151 target is an orphan receptor with emerging roles in nicotine dependence and withdrawal, making this compound relevant for addiction biology research [1].

Medicinal Chemistry SAR Expansion of the Benzamide Scaffold

The combination of a 3,5-dimethylbenzamide core, 2-methoxyphenyl group, and 2-oxopyrrolidin-1-ylmethyl linker provides a distinct pharmacophore for medicinal chemistry optimization [1]. This compound can be used as a reference standard in the synthesis and biological evaluation of novel analogs exploring variations in the benzamide substitution pattern, the N-aryl group, or the heterocyclic moiety. Its computed physicochemical properties (XLogP3 3.3, TPSA 49.9 Ų) position it within favorable CNS drug-like space, supporting its use in CNS-focused lead optimization programs [1].

Chemical Biology Tool for FBW7 or MITF Pathway Investigation

In addition to the GPR151 assay, PubChem BioAssay records indicate that this compound was also tested in biochemical high-throughput screens for FBW7 activators (AID 1259310) and MITF inhibitors (AID 1259374) . Researchers investigating the FBW7 ubiquitin ligase pathway or MITF transcription factor signaling can procure this compound as a screening hit for follow-up studies. The availability of multi-target screening data enhances its utility as a chemical biology tool, provided the user verifies activity in secondary assays.

Computational Chemistry Model Building and Docking Studies

With a well-defined 2D structure, SMILES string, and computed 3D conformer available through PubChem (CID 5055829), this compound is suitable for computational chemistry applications [2]. It can be used as a ligand for molecular docking studies against GPCR homology models, pharmacophore modeling for virtual screening, or machine learning model training and validation, such as the deep learning-based GPR151 activator prediction model reported in the literature [3].

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